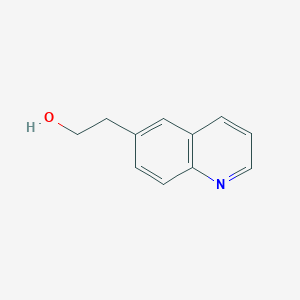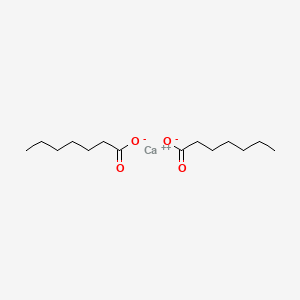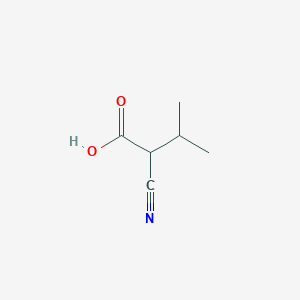
2-(Quinolin-6-YL)ethanol
Overview
Description
2-(Quinolin-6-YL)ethanol is a chemical compound that features a quinoline ring attached to an ethanol group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its presence in various natural products and its significant pharmacological activities . The ethanol group provides additional reactivity and solubility properties, making this compound a versatile compound in both synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-6-YL)ethanol typically involves the functionalization of quinoline derivatives. One common method is the reduction of 2-(Quinolin-6-YL)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran . Another approach involves the Grignard reaction, where 2-(Quinolin-6-YL)magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce 2-(Quinolin-6-YL)acetaldehyde to this compound under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-6-YL)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-(Quinolin-6-YL)ethane using strong reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in ethanol or tetrahydrofuran.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Quinolin-6-YL)acetaldehyde, 2-(Quinolin-6-YL)acetic acid.
Reduction: 2-(Quinolin-6-YL)ethane.
Substitution: 2-(Quinolin-6-YL)ethyl chloride.
Scientific Research Applications
2-(Quinolin-6-YL)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-YL)ethanol is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer and antimicrobial activities . Additionally, the compound can inhibit specific enzymes or receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
2-(Quinolin-6-YL)acetaldehyde: An intermediate in the synthesis of 2-(Quinolin-6-YL)ethanol, with similar reactivity but different functional properties.
2-(Quinolin-6-YL)acetic acid: An oxidized form, used in different chemical and biological applications.
Uniqueness
This compound is unique due to its combination of the quinoline ring and ethanol group, providing a balance of reactivity and solubility. This makes it a valuable intermediate in synthetic chemistry and a promising candidate in medicinal research .
Properties
IUPAC Name |
2-quinolin-6-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-7-5-9-3-4-11-10(8-9)2-1-6-12-11/h1-4,6,8,13H,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRNBJUCZBYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591509 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227809-77-0 | |
| Record name | 2-(Quinolin-6-yl)ethan-1-olato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)

